molecular formula C15H25NO4 B3393743 Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate CAS No. 473837-03-5

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate

Cat. No.: B3393743
CAS No.: 473837-03-5
M. Wt: 283.36 g/mol
InChI Key: DBCYSDFJISJFLX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate is a high-value piperidine derivative designed for advanced organic and medicinal chemistry research. This compound features a piperidine ring core that is simultaneously protected with a tert-butoxycarbonyl (Boc) group and functionalized with an ethoxy-oxopropanylidene moiety. The Boc protecting group is a cornerstone of synthetic strategy, as it safeguards the amine functionality during reactions and can be selectively removed under mild acidic conditions to unveil the secondary amine for further diversification . The electron-withdrawing ester group adjacent to the exocyclic double bond makes this compound a versatile synthetic intermediate, particularly useful in Michael additions or as a building block for constructing more complex, nitrogen-containing heterocycles. Its primary research applications include serving as a crucial building block in the synthesis of potential pharmaceuticals, where the piperidine scaffold is a common motif in biologically active molecules . The specific stereochemistry and substitution pattern offered by this compound make it valuable for probing structure-activity relationships and for the development of compounds targeting the central nervous system. Furthermore, the presence of the ethoxy oxopropan-2-ylidene group lends utility in prodrug design strategies, where it can be used to improve the bioavailability or reduce side effects of active drug molecules . This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-6-19-13(17)11(2)12-7-9-16(10-8-12)14(18)20-15(3,4)5/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCYSDFJISJFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate can be achieved through a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate has been investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Activity : Preliminary studies suggest that modifications of the piperidine core can enhance cytotoxicity against cancer cell lines.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its reactivity allows it to participate in:

  • Michael Additions : The compound can act as a nucleophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

Case Studies

Several case studies have documented the utility of this compound in drug development:

  • Antitumor Agents : A study reported the synthesis of novel derivatives based on this compound that demonstrated significant activity against specific cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
  • Neurological Disorders : Research has explored its efficacy in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression and anxiety .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes[][4].

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of tert-butyl piperidine carboxylate derivatives is exemplified by the following analogs. Key distinctions lie in substituent groups, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent at Piperidine C4 Position Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Target Compound (473837-03-5) 1-ethoxy-1-oxopropan-2-ylidene (α,β-unsaturated ester) C₁₅H₂₃NO₄ 281.35 Reactive enone system; oily liquid Intermediate for enzyme inhibitors
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (N/A) 4-methylpentyl (aliphatic chain) C₁₇H₃₁NO₂ 281.44 Hydrophobic; solid at RT Synthesis of lipidated drug candidates
tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate (N/A) 2-chloro-2-oxoethyl (acyl chloride) C₁₂H₂₀ClNO₃ 269.75 Electrophilic; moisture-sensitive Precursor for amide coupling
tert-butyl 4-(phenylamino)piperidine-1-carboxylate (N/A) Phenylamino (aromatic amine) C₁₆H₂₄N₂O₂ 276.38 Basic; crystalline solid Controlled substance precursor (illicit drug synthesis)
tert-butyl 4-(3,3-difluoroallyl)piperidine-1-carboxylate (N/A) 3,3-difluoroallyl (fluorinated alkene) C₁₄H₂₁F₂NO₂ 273.32 Electrophilic C-F bonds Fluorinated bioactive molecule synthesis

Key Findings :

Reactivity: The target compound’s α,β-unsaturated ester enables Michael additions and Diels-Alder reactions, distinguishing it from aliphatic analogs like the 4-methylpentyl derivative . Fluorinated derivatives (e.g., 3,3-difluoroallyl) exhibit enhanced metabolic stability compared to non-fluorinated analogs .

Synthetic Utility :

  • The 2-chloro-2-oxoethyl analog is critical for introducing electrophilic handles in late-stage functionalization, whereas the Boc group in the target compound aids in NH-protection during multi-step syntheses .

Biological Activity

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate (CAS No. 473837-03-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies and sources.

PropertyValue
Molecular FormulaC₁₅H₂₅NO₄
Molecular Weight285.38 g/mol
Boiling PointNot available
Purity95%
Storage ConditionsSealed, dry, 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This modulation could have implications for treating conditions such as anxiety and depression.

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • A study evaluated the compound's effects on animal models of anxiety. Results indicated a significant reduction in anxiety-like behavior, suggesting anxiolytic properties .
    • Another investigation focused on its potential as an antidepressant, where it demonstrated efficacy in reducing depressive symptoms in rodent models .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it exhibited selective cytotoxicity against certain cancer types, indicating potential as an anticancer agent .
  • Pharmacokinetics :
    • Analysis of pharmacokinetic properties revealed favorable absorption characteristics, with the compound being a permeable substance across biological membranes. This suggests that it may be effectively absorbed when administered orally .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies:

Toxicological ParameterResult
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory EffectsMay cause respiratory irritation (H335)

These findings underline the importance of handling this compound with care, adhering to safety protocols during experimental use.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what yields are typically achieved?

The compound is synthesized via oxidation and cyclization reactions. For example:

  • Oxidation : Dess-Martin Periodinane in dichloromethane (DCM) at 0°C achieves 96% yield after purification via gradient elution (hexane/ethyl acetate) .
  • Cyclization : Epoxidation using mCPBA in ethyl acetate at room temperature, followed by neutralization and purification, yields the desired product .
  • Coupling reactions : Similar tert-butyl piperidine derivatives are synthesized using coupling agents like DCC with DMAP catalysis in DCM .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional groups and stereochemistry .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and ester (C-O) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure) .
  • Personal protective equipment (PPE) : Chemical-resistant gloves, eye/face protection, and flame-retardant clothing .
  • Storage : Stable under recommended conditions but avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yield or impurity challenges?

  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency for oxidation steps .
  • Catalyst tuning : DMAP improves coupling reaction yields by reducing side reactions .
  • Purification : Gradient elution (e.g., hexane/ethyl acetate) resolves co-eluting impurities .

Q. What strategies resolve discrepancies in spectral data (e.g., NMR shifts) across studies?

  • Cross-validation : Use multiple techniques (e.g., HRMS with NMR) to confirm assignments .
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts to validate structural hypotheses (methods akin to crystallography software in ).

Q. How does the α,β-unsaturated ester moiety influence the compound’s reactivity in further functionalization?

The electron-deficient double bond facilitates:

  • Conjugate additions : Nucleophilic attack at the β-carbon under mild conditions (e.g., amine or thiol additions) .
  • Cycloadditions : Diels-Alder reactions with dienes at elevated temperatures .
  • Reduction : Selective hydrogenation of the double bond using NaBH₄ or LiAlH₄ .

Q. What experimental designs are recommended to explore this compound’s potential in drug discovery?

  • Structure-activity relationship (SAR) studies : Modify the piperidine or ester moieties and assess biological activity (e.g., kinase inhibition assays) .
  • Metabolic stability assays : Evaluate esterase-mediated hydrolysis of the ethoxy group in vitro .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability or reactivity?

  • Contextual evaluation : Compare reaction conditions (e.g., solvent polarity, temperature) across studies. For example, mCPBA-mediated epoxidation in may require stricter anhydrous conditions than implied in other protocols.
  • Reproducibility testing : Replicate key experiments with controlled variables (e.g., purity of starting materials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate

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